(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide, also known as BPP-2, is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and proliferation, DNA repair, and apoptosis.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide has been extensively studied for its potential use in scientific research applications, particularly in the field of cancer research. CK2 is overexpressed in many types of cancer, and this compound has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as in the treatment of viral infections, such as HIV.
Wirkmechanismus
(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide is a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes. CK2 is overexpressed in many types of cancer, and its activity is essential for cancer cell survival and proliferation. This compound inhibits CK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to its substrates. This inhibition of CK2 activity leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CK2 activity and induction of apoptosis in cancer cells, this compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. This compound has also been shown to have anti-inflammatory effects, as well as to inhibit the replication of HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide is its potent inhibition of CK2 activity, which makes it a valuable tool for studying the role of CK2 in cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the study of (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide. One area of research could be the development of more potent and selective inhibitors of CK2, which could have even greater therapeutic potential. Another area of research could be the investigation of the role of CK2 in other cellular processes, such as DNA repair and RNA splicing. Additionally, the potential use of this compound in combination with other cancer therapies could be explored, as well as its potential use in the treatment of other diseases, such as viral infections and neurodegenerative diseases.
Synthesemethoden
The synthesis of (E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide involves the reaction of 4-bromobenzonitrile with 3-methoxy-4-hydroxyphenylpropan-2-yl ether in the presence of a base, followed by the reaction of the resulting intermediate with prop-2-enoyl chloride. The final product is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
(E)-N-(4-bromophenyl)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-13(2)26-18-9-4-14(11-19(18)25-3)10-15(12-22)20(24)23-17-7-5-16(21)6-8-17/h4-11,13H,1-3H3,(H,23,24)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJWFGTGMNEEE-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.